
4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C({12})H({20})N(_{2}). This compound is characterized by a pyridine ring substituted with a methyl group and an amine group attached to a branched alkyl chain. It is used in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and 4-methylpentan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
Comparison
4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the branched alkyl chain. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2/c1-9(2)7-11(4)14-12-8-13-6-5-10(12)3/h5-6,8-9,11,14H,7H2,1-4H3 |
InChIキー |
DRWBMNOXIJUYKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)NC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


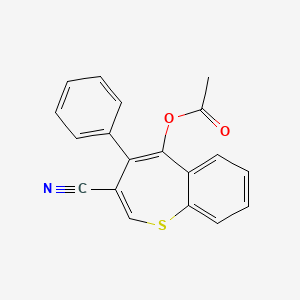

amine](/img/structure/B12084484.png)



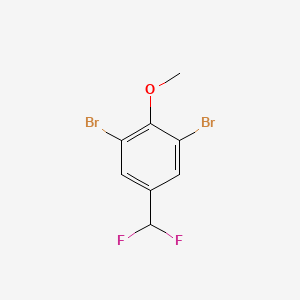
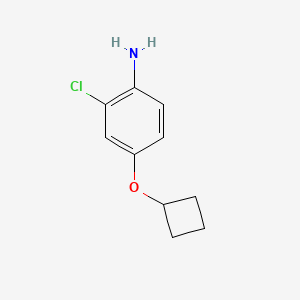


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
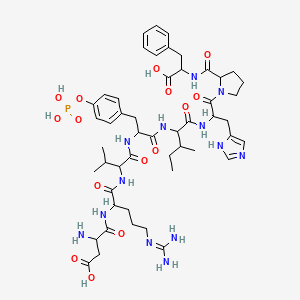
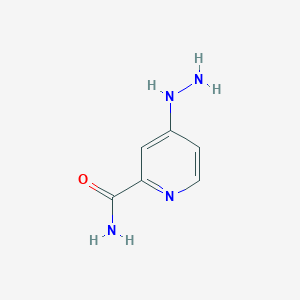
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
